Cichoriin

Descripción general

Descripción

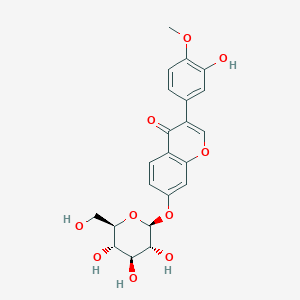

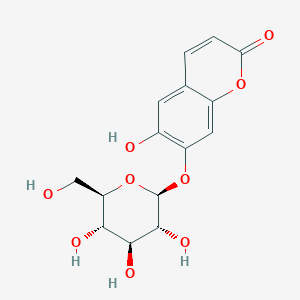

Cichoriin, also known as cichorioside, is a coumarin glycoside . It is a bioactive natural compound commonly derived from plants such as Cichorium intybus, Cichorium endivia, Koelpinia linearis, Lactuca altaica, Chondrilla juncea, and Lactuca tatarica . It has shown significant activity against SARS-CoV-2, making it a potential candidate for researching severe COVID-19 .

Synthesis Analysis

Aesculetin was glycosylated using amylosucrase from the hyperthermophilic bacterium Deinococcus geothermalis DSM 11300 to improve the solubility and biological activity of aesculetin . The newly synthesized aesculetin glycoside was identified as α-cichoriin (aesculetin 7-α-D-glucoside) by nuclear magnetic resonance analysis .

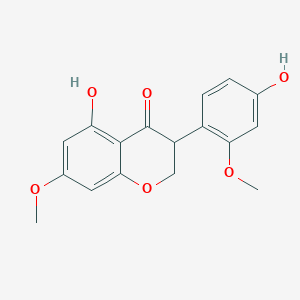

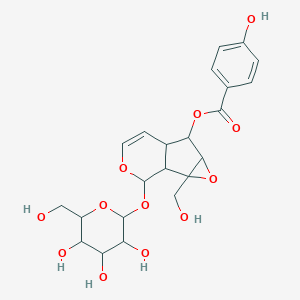

Molecular Structure Analysis

Based on the molecular structures of aesculin and α-cichoriin, the position where glucose binds to aesculetin and the anomeric configuration between glucose and aesculetin are thought to be important for exerting an antiproliferative effect on the B16F10 cell line .

Chemical Reactions Analysis

The chemical structure of aesculetin, aesculin, and cichoriin, as well as the enzymatic reaction process, is shown in the referenced paper . The transferred products were separated using a C-T cartridge and a recycling preparative HPLC equipped with a refractive index detector .

Physical And Chemical Properties Analysis

Cichoriin has a molecular weight of 340.28 g/mol . It is a solid substance with a solubility of 90 mg/mL in DMSO . It should be stored at 4°C, protected from light, dry, and sealed .

Aplicaciones Científicas De Investigación

Oxidative Stress Mitigation

Recent studies have shown that Cichoriin can significantly improve antioxidant capacity in organisms. For instance, it has been observed to enhance Total Antioxidant Capacity (TAC), catalase, and Superoxide Dismutase (SOD) levels, while reducing Malondialdehyde (MDA) in diabetic rats .

Obesity Management

Cichoriin has been studied for its impact on high-fat diet-induced obesity in rats. It has demonstrated potential in upregulating the mRNA and protein expressions of PPAR-γ, which plays a role in fat metabolism .

Antidiabetic Activity

Cichoriin has been evaluated for its antidiabetic activity through histopathological observation of pancreatic tissue. It showed promise in the treatment of diabetes induced by a combination of high-fat diet and streptozotocin (STZ) in rats .

Lipid Profile Improvement

In studies involving diabetic rats, Cichoriin administration led to significant improvements in triglycerides and total cholesterol levels, suggesting its beneficial role in lipid metabolism .

Molecular Mechanism Exploration

Research has also delved into the molecular mechanisms involved in Cichoriin’s therapeutic effects, providing insights into how it may exert its beneficial roles in various metabolic conditions .

Histopathological Studies

Cichoriin’s effects have been further corroborated by histopathological studies, which have provided visual evidence of its impact on tissues affected by metabolic disorders .

Direcciones Futuras

Cichoriin has demonstrated an upregulation of the mRNA and protein expressions of PPAR-γ . These findings are the first report on the beneficial role of cichoriin in alleviating adverse metabolic effects in high-fat diet-induced obesity and adapting it into an innovative obesity management strategy .

Mecanismo De Acción

Target of Action

Cichoriin primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid/carbohydrate metabolism . It is implicated in the therapeutic potential of various diseases .

Mode of Action

Cichoriin interacts with its target, PPAR-γ, by upregulating the mRNA and protein expressions of PPAR-γ . This interaction leads to changes in the regulation of inflammation and lipid/carbohydrate metabolism .

Biochemical Pathways

The primary biochemical pathway affected by Cichoriin is the PPAR-γ pathway . By upregulating the expression of PPAR-γ, Cichoriin influences the regulation of inflammation and lipid/carbohydrate metabolism . The downstream effects of this interaction include the alleviation of metabolic dysfunctions linked to obesity .

Result of Action

The administration of Cichoriin has been shown to alleviate high-fat diet (HFD)-induced metabolic dysfunctions . It improves the histopathological characteristics of the heart, kidney, and liver . Additionally, the treatment with Cichoriin improves the lipid profile and hepatic and renal functions, as well as the oxidative balance state .

Action Environment

The action of Cichoriin can be influenced by environmental factors such as diet. For instance, in a study where obesity was induced in rats by exposure to a high-fat diet, the administration of Cichoriin was found to alleviate the adverse metabolic effects induced by the diet .

Propiedades

IUPAC Name |

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCMONIPIJTSB-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201181 | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cichoriin | |

CAS RN |

531-58-8 | |

| Record name | Cichoriin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cichoriin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICHORIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

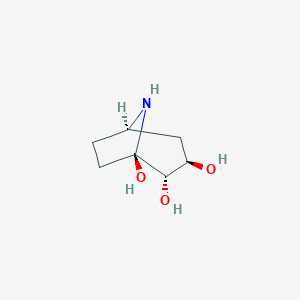

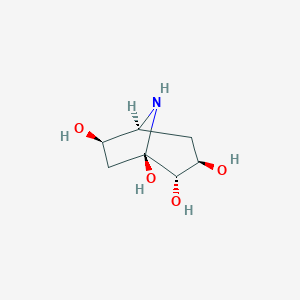

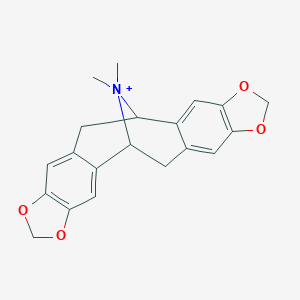

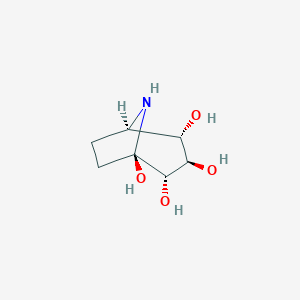

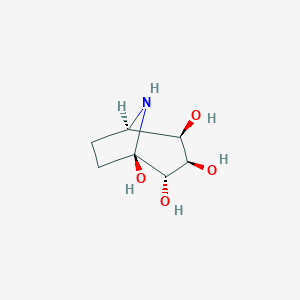

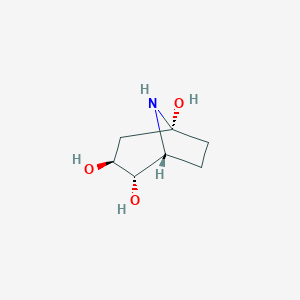

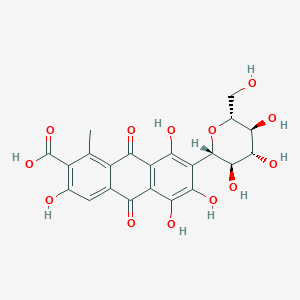

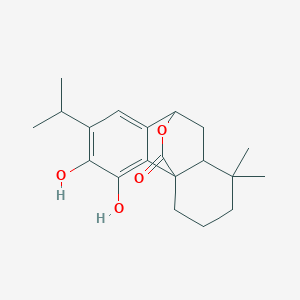

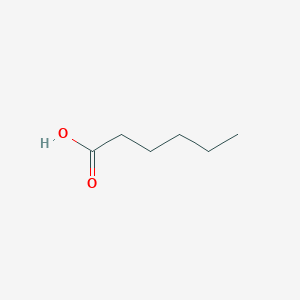

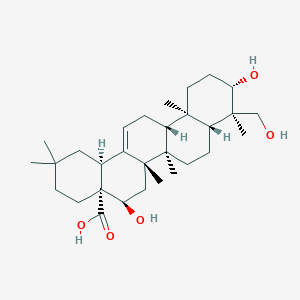

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.